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Compound of Interest

Compound Name: (+)-Meayamycin B

CAS No.: 1020210-12-1

Cat. No.: B014298

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of

(+)-Meayamycin B, a potent synthetic analog of the natural product FR901464. (+)-
Meayamycin B has demonstrated significant potential as an anticancer agent due to its

picomolar efficacy against a range of cancer cell lines, including those resistant to multiple

drugs. This document details its mechanism of action, summarizes its antiproliferative activity,

and provides comprehensive experimental protocols for its biological evaluation.

Executive Summary
(+)-Meayamycin B is a powerful modulator of the spliceosome, the cellular machinery

responsible for pre-mRNA splicing. Its primary molecular target is the Splicing Factor 3b (SF3b)

complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to

SF3b, (+)-Meayamycin B inhibits the splicing process, leading to a cascade of cellular events

that culminate in cancer cell death. A key downstream effect is the altered alternative splicing of

the Myeloid Cell Leukemia-1 (Mcl-1) gene, which shifts the balance from the anti-apoptotic Mcl-

1L isoform towards the pro-apoptotic Mcl-1S isoform, thereby inducing apoptosis. The
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compound exhibits remarkable potency, with growth inhibitory concentrations in the low

picomolar to sub-nanomolar range across various cancer types.

Mechanism of Action: Spliceosome Inhibition
(+)-Meayamycin B exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing

machinery. The spliceosome is a large and dynamic molecular complex that removes introns

from pre-mRNA to produce mature mRNA. (+)-Meayamycin B binds to the SF3b1 subunit

within the SF3b complex, which plays a crucial role in recognizing the branch point sequence

(BPS) during the early stages of spliceosome assembly. This inhibition blocks the transition

from the H complex to the stable A complex, stalling the splicing process and leading to an

accumulation of unspliced pre-mRNA.[1]

The targeted disruption of splicing has profound consequences for gene expression. One of the

most critical downstream effects of (+)-Meayamycin B is the modulation of alternative splicing

of the MCL1 gene.[2][3] This leads to an increase in the production of the short, pro-apoptotic

Mcl-1S isoform and a concurrent decrease in the long, anti-apoptotic Mcl-1L isoform.[2][3] This

shift in the Mcl-1L/Mcl-1S ratio is a key trigger for the intrinsic pathway of apoptosis.
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Figure 1. Mechanism of splicing inhibition by (+)-Meayamycin B.
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Figure 2. Mcl-1 mediated apoptotic pathway induced by (+)-Meayamycin B.

Quantitative Biological Activity Data
(+)-Meayamycin B demonstrates potent antiproliferative activity across a diverse panel of

human cancer cell lines, with 50% growth inhibitory (GI₅₀) or 50% inhibitory (IC₅₀)

concentrations consistently in the picomolar to low nanomolar range.
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Cell Proliferation / Viability Assay (MTS/MTT Method)
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This protocol is used to determine the concentration-dependent effect of (+)-Meayamycin B on

the proliferation and viability of cancer cells.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 3. General workflow for determining cell viability.

Materials:

Cancer cell lines of interest

Complete cell culture medium

96-well flat-bottom tissue culture plates

(+)-Meayamycin B stock solution (in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (for MTT assay, e.g., acidic isopropanol)

Multi-well spectrophotometer (plate reader)

Procedure:
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Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-

4,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment

and recovery.[4]

Compound Addition: Prepare serial dilutions of (+)-Meayamycin B in culture medium.

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

Include vehicle control (DMSO) wells.

Incubation: Incubate the plates for a period appropriate for the cell line's doubling time

(typically 72 to 120 hours).

Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours. For the

MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by the

addition of 100 µL of solubilization solution and overnight incubation to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance of the wells using a plate reader at the

appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and

determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.

In Vitro Splicing Assay
This assay directly measures the inhibitory effect of (+)-Meayamycin B on the spliceosome's

catalytic activity.

Materials:

HeLa or HEK-293 cell nuclear extract

Radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate

Splicing reaction buffer (containing ATP, MgCl₂, etc.)

(+)-Meayamycin B

Denaturing polyacrylamide gel
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Phosphorimager or autoradiography film

Procedure:

Reaction Setup: Assemble splicing reactions in tubes containing nuclear extract, splicing

buffer, and the radiolabeled pre-mRNA substrate.

Inhibitor Addition: Add varying concentrations of (+)-Meayamycin B or DMSO (vehicle

control) to the reactions.

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow

splicing to occur.

RNA Extraction: Stop the reactions and extract the RNA using methods such as proteinase K

digestion followed by phenol-chloroform extraction.

Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates,

and intron lariat) on a denaturing polyacrylamide gel.

Visualization: Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager

or by exposing it to X-ray film. Inhibition is observed as a decrease in the mRNA product and

an accumulation of the pre-mRNA substrate.[1]

Apoptosis Detection Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by detecting the

externalization of phosphatidylserine on the cell membrane.

Materials:

Cells treated with (+)-Meayamycin B

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI) or 7-AAD viability dye

1X Binding Buffer
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Flow cytometer

Procedure:

Cell Treatment: Culture cells with an effective concentration of (+)-Meayamycin B for a

predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and the viability dye

(PI) to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Analyze the stained cells promptly using a flow cytometer.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion
The initial biological screening of (+)-Meayamycin B has established it as a highly potent and

specific inhibitor of the spliceosome with significant anticancer activity. Its ability to modulate

the alternative splicing of key apoptotic regulators like Mcl-1 provides a clear mechanism for its

cytotoxicity. The compound's picomolar efficacy, even in drug-resistant cell lines, underscores

its potential as a lead compound for the development of novel cancer therapeutics. The

protocols outlined in this guide provide a robust framework for further investigation into the

biological effects of (+)-Meayamycin B and other spliceosome-modulating agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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